1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone
Overview
Description
1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone is a heterocyclic compound that features a thieno[3,2-c]pyrazole core with a bromo substituent at the 5-position and an ethanone group at the 1-position.
Mechanism of Action
Target of Action
The primary target of 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone is Glycogen Synthase Kinase 3β (GSK-3β) . GSK-3β is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including the regulation of glycogen metabolism, cell proliferation, and cell differentiation .
Mode of Action
This compound interacts with GSK-3β, inhibiting its activity . This inhibition results in the decreased hyperphosphorylation of tau protein, a process implicated in the pathology of Alzheimer’s disease .
Biochemical Pathways
The inhibition of GSK-3β affects several biochemical pathways. It leads to an increase in the phosphorylation of GSK-3β at Ser9, which is indicative of GSK-3β inhibition . This inhibition also results in a decrease in the phosphorylation of tau at Ser396 . Moreover, the compound effectively increases the expressions of β-catenin, GAP43, N-myc, and MAP-2, promoting the differentiated neuronal neurite outgrowth .
Pharmacokinetics
It’s important to note that the compound showed no toxicity on the viability of sh-sy5y cells at concentrations up to 50 μm , suggesting a favorable safety profile.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of GSK-3β, decreased hyperphosphorylation of tau protein, increased expressions of β-catenin, GAP43, N-myc, and MAP-2, and promotion of differentiated neuronal neurite outgrowth . These effects could potentially contribute to the treatment of Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
It is known that similar thieno[3,2-c]pyrazol-3-amine derivatives have been evaluated as potential inhibitors of glycogen synthase kinase 3β (GSK-3β) . GSK-3β is an enzyme that catalyzes the hyperphosphorylation of tau protein, a process implicated in Alzheimer’s disease .
Cellular Effects
In cellular studies, thieno[3,2-c]pyrazol-3-amine derivatives have shown no toxicity on the viability of SH-SY5Y cells at certain concentrations . They have also been observed to target GSK-3β, leading to increased phosphorylation of this enzyme at Ser9
Molecular Mechanism
Related compounds have been found to inhibit GSK-3β, an enzyme involved in the hyperphosphorylation of tau protein . This inhibition occurs at the molecular level and involves binding interactions with the enzyme, leading to changes in its phosphorylation status .
Temporal Effects in Laboratory Settings
Related compounds have been observed to decrease the phosphorylation of tau protein in a dose-dependent manner , suggesting that the effects of 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone may also change over time.
Metabolic Pathways
Related compounds have been found to interact with GSK-3β, an enzyme involved in several metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the thieno[3,2-c]pyrazole core. The final step involves the acetylation of the pyrazole nitrogen to introduce the ethanone group .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thieno[3,2-c]pyrazoles can be formed.
Oxidation and Reduction Products: These reactions yield alcohols or carboxylic acids, respectively.
Scientific Research Applications
1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-thieno[3,2-c]pyrazol-1-yl)-ethanone
- 1-(5-Methyl-thieno[3,2-c]pyrazol-1-yl)-ethanone
- 1-(5-Fluoro-thieno[3,2-c]pyrazol-1-yl)-ethanone
Uniqueness
1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and interaction with biological targets. The bromo group can also be a versatile handle for further functionalization, making this compound a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
1-(5-bromothieno[3,2-c]pyrazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-4(11)10-5-2-7(8)12-6(5)3-9-10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRCUSFGTGNYIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)SC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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